

Chemical structure and molecular weight of 7-Methoxycoumarin-3-carboxylic acid, SE.

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Compound of Interest

Compound Name: 7-Methoxycoumarin-3-carboxylic acid, SE

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An In-depth Technical Guide to 7-Methoxycoumarin-3-carboxylic acid

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and experimental applications of 7-Methoxycoumarin-3-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and biochemical analysis.

Chemical Properties and Structure

7-Methoxycoumarin-3-carboxylic acid is a fluorescent compound widely utilized as a labeling reagent in various biochemical assays.^{[1][2][3][4]} Its chemical and physical properties are summarized below.

Chemical Structure:

- IUPAC Name: 7-methoxy-2-oxochromene-3-carboxylic acid^[5]
- Molecular Formula: C₁₁H₈O₅^{[6][7]}
- SMILES: COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O^[5]
- InChI Key: VEEGNDSSWAOLFN-UHFFFAOYSA-N^{[5][7][8]}

Quantitative Data Summary

Property	Value	References
Molecular Weight	220.18 g/mol	[1][5][6][7]
Appearance	White to off-white powder/crystal	[1][8][9]
Melting Point	194 °C	[3]
Excitation Wavelength (λ_{ex})	330 nm (in 0.1 M Tris pH 9.0), 355 nm	[1][7][10]
Emission Wavelength (λ_{em})	402 nm (in 0.1 M Tris pH 9.0), 405 nm	[1][7][10]
Purity	$\geq 97.0\%$ (HPCE), $>98.0\%$ (GC)	[7][8]
pKa	1.92 ± 0.20 (most acidic)	[3]

Experimental Protocols

This section details methodologies for the synthesis of 7-Methoxycoumarin-3-carboxylic acid and its application in studying protein binding.

Synthesis of 7-Methoxycoumarin-3-carboxylic acid

A common synthetic route involves the condensation of 2-hydroxy-4-methoxybenzaldehyde with Meldrum's acid.[11]

- Reactants: 2-hydroxy-4-methoxybenzaldehyde and Meldrum's acid.
- Reaction Type: Knoevenagel condensation followed by intramolecular cyclization and hydrolysis.
- Procedure: While the specific reaction conditions such as solvent and temperature can vary, a general procedure involves mixing the reactants, often in the presence of a basic catalyst, followed by heating. The intermediate product then undergoes cyclization and subsequent hydrolysis to yield the final carboxylic acid.

Analysis of Protein Binding: A Case Study with Bovine Serum Albumin (BSA)

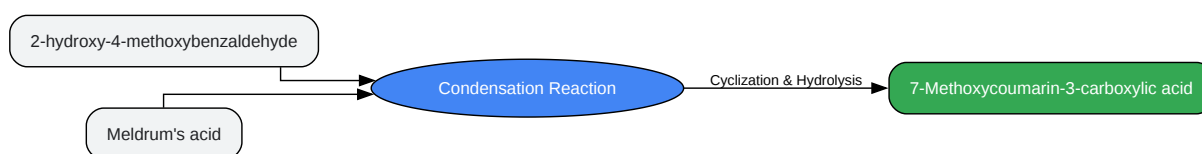
The interaction of 7-Methoxycoumarin-3-carboxylic acid with proteins can be investigated using spectroscopic methods like circular dichroism (CD) and UV-Vis spectroscopy.[\[12\]](#)

- Materials:
 - 7-Methoxycoumarin-3-carboxylic acid ($\geq 97.0\%$ purity)
 - Bovine Serum Albumin (BSA, $\geq 98\%$, fatty acid-free)
 - Phosphate buffer (0.1 M, pH 7.4)
- Sample Preparation:
 - Prepare a stock solution of BSA at a constant concentration (e.g., 3.7×10^{-5} M) in the phosphate buffer.
 - Prepare solutions of 7-Methoxycoumarin-3-carboxylic acid and BSA with varying molar ratios (d/p ratio from 0 to 3.54).
- Spectroscopic Analysis:
 - Instrument: Jasco J-815 CD spectropolarimeter.
 - Cuvette: 1 cm path length.
 - Spectral Range: 250–400 nm.
 - Scan Speed: 100 nm/min.
 - Bandwidth: 1 nm.
 - Time Constant: 4 s.
 - Analysis: The induced circular dichroism (ICD) spectra are recorded to study the conformational changes of the ligand upon binding to the protein.[\[12\]](#)

Visualizations

Synthesis Workflow for 7-Methoxycoumarin-3-carboxylic acid

The following diagram illustrates the synthetic pathway for 7-Methoxycoumarin-3-carboxylic acid.

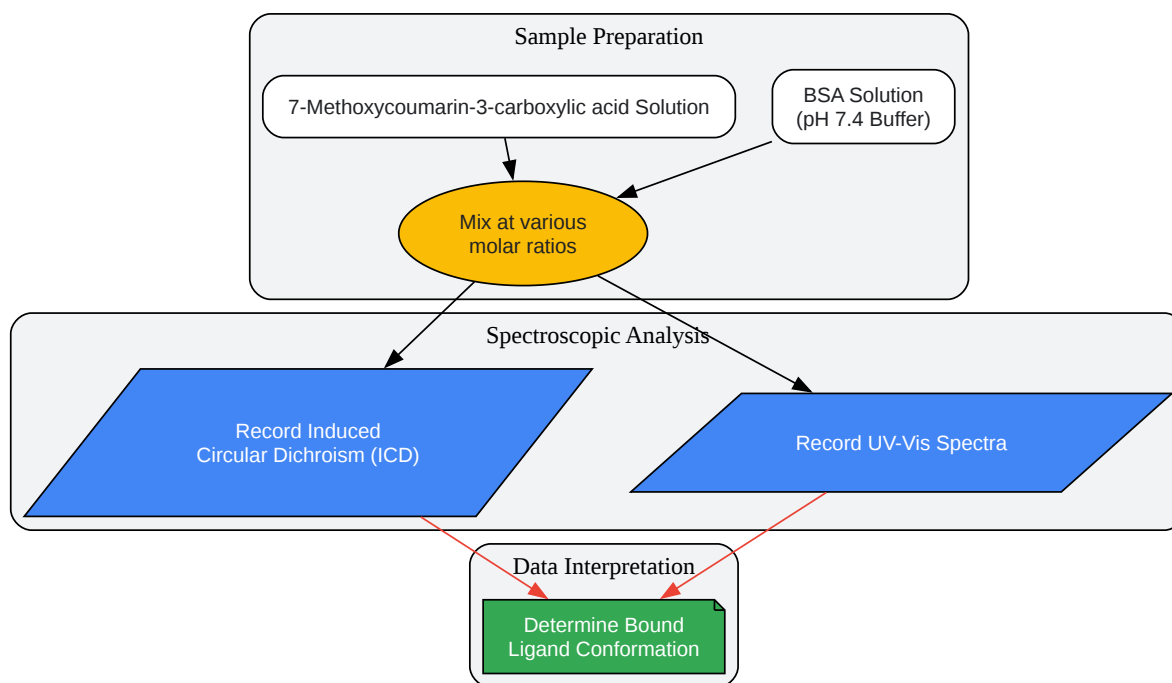


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Caption: Synthetic pathway of 7-Methoxycoumarin-3-carboxylic acid.

Logical Relationship in Protein Binding Studies

This diagram outlines the logical flow for investigating the interaction between 7-Methoxycoumarin-3-carboxylic acid and a protein like BSA.



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Caption: Workflow for protein binding analysis.

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